An In-Depth Technical Guide to 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic Acid and its Derivatives
An In-Depth Technical Guide to 1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Indan-1,3-dione Scaffold
The indan-1,3-dione core is a privileged scaffold in organic chemistry, forming the basis for a diverse range of compounds with significant biological and chemical properties.[1][2] This bicyclic β-diketone structure is characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups.[3] The presence of the diketone functionality imparts unique reactivity, particularly at the C-2 position, which is alpha to both carbonyls and can readily participate in various chemical transformations.[3] Derivatives of indan-1,3-dione have found applications as anticoagulants, anticancer agents, anti-inflammatory drugs, and even as rodenticides.[1][4]
This guide focuses on a specific derivative, 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid. The addition of a carboxylic acid group at the 5-position of the aromatic ring is anticipated to modulate the molecule's physicochemical properties, such as solubility and potential for biological interactions. Carboxylic acid groups are known to influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Chemical Identifiers and Physicochemical Properties
As of the latest literature review, a specific CAS number for 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid has not been definitively assigned. However, based on its structure, we can predict its key identifiers and properties.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₆O₄ | Calculated |
| Molecular Weight | 190.15 g/mol | Calculated |
| InChI | InChI=1S/C10H6O4/c11-8-4-7(10(13)14)1-2-6-5(8)3-9(6)12/h1-2,4H,3H2,(H,13,14) | Predicted |
| InChIKey | Predicted | Predicted |
| SMILES | C1C(=O)C2=CC(=CC=C2C1=O)C(=O)O | Predicted |
| Physical Form | Solid (Predicted) | Inferred from analogs[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (Predicted) | Inferred from analogs and the presence of a carboxylic acid group. |
| pKa | ~4-5 (for the carboxylic acid proton, Predicted) | Inferred from benzoic acid and its derivatives. |
Synthesis and Experimental Protocols
A direct, published synthesis for 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid is not readily found. However, a plausible and robust synthetic route can be designed based on established organic chemistry principles. The proposed synthesis involves two main stages: the construction of the indan-1,3-dione core and the subsequent introduction of the carboxylic acid functionality.
Proposed Synthetic Pathway
A logical approach involves the synthesis of 5-methyl-1H-indene-1,3(2H)-dione followed by the oxidation of the methyl group to a carboxylic acid.
Caption: Proposed two-step synthesis of 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Methyl-1H-indene-1,3(2H)-dione
This procedure is adapted from the general synthesis of indan-1,3-diones.[2][6]
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Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
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Addition of Reagents: While stirring under a nitrogen atmosphere, add a solution of 3-methylphthalic anhydride (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous toluene dropwise from the dropping funnel.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-methyl-1H-indene-1,3(2H)-dione.
Step 2: Oxidation of 5-Methyl-1H-indene-1,3(2H)-dione
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a standard transformation.[7][8]
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Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-indene-1,3(2H)-dione (1.0 equivalent) in a mixture of a suitable solvent (e.g., aqueous pyridine or a mixture of t-butanol and water).
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Addition of Oxidant: While stirring vigorously, add a strong oxidizing agent such as potassium permanganate (KMnO₄, ~3-4 equivalents) portion-wise, maintaining the temperature between 50-70 °C. Alternatively, Jones reagent (CrO₃ in sulfuric acid) can be used at room temperature.
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Reaction Monitoring: The reaction is typically exothermic and the disappearance of the purple color of permanganate indicates its consumption. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and quench any excess oxidant with a reducing agent (e.g., sodium bisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid can be further purified by recrystallization.
Potential Applications and Biological Relevance
Derivatives of indan-1,3-dione exhibit a remarkable range of biological activities, suggesting that 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid could serve as a valuable intermediate for the development of novel therapeutic agents.
Anticancer Activity
Several 2-arylidene-indan-1,3-dione derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The planar structure of the indan-1,3-dione core allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cell proliferation. The introduction of a carboxylic acid group could enhance water solubility and provide an additional point of interaction with biological targets.
Anticoagulant Properties
Historically, certain 2-substituted indan-1,3-diones have been used as oral anticoagulants, acting as vitamin K antagonists.[3] While newer anticoagulants have largely replaced them, the scaffold remains a point of interest for designing new modulators of the coagulation cascade.
Neuroprotective Effects
Some indan-1,3-dione derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[1] These compounds may act as inhibitors of enzymes such as acetylcholinesterase.
Antimicrobial and Anti-inflammatory Activities
The indan-1,3-dione framework has been incorporated into molecules with demonstrated antimicrobial and anti-inflammatory properties.[9][10] The carboxylic acid derivative could be explored for the development of new agents to combat infectious diseases and inflammatory conditions.
Signaling Pathways and Mechanisms of Action (Hypothetical)
The precise biological targets of 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid are yet to be determined. However, based on the activities of related compounds, we can hypothesize potential mechanisms of action.
Caption: Hypothetical signaling pathways and molecular targets for 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid.
Conclusion
1,3-Dioxo-2,3-dihydro-1H-indene-5-carboxylic acid represents a promising, yet underexplored, chemical entity. While its specific properties and applications are still to be fully elucidated, the rich chemistry and diverse biological activities of the parent indan-1,3-dione scaffold provide a strong foundation for future research. This technical guide offers a starting point for scientists and researchers interested in synthesizing and evaluating this compound and its derivatives for potential applications in drug discovery and materials science. The proposed synthetic route provides a practical approach to accessing this molecule, opening the door for further investigation into its unique characteristics.
References
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